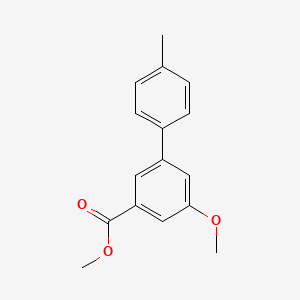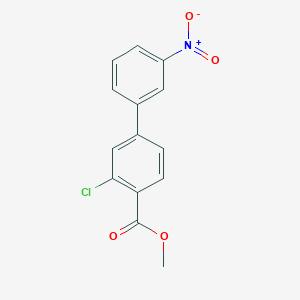![molecular formula C16H13NO2 B7962959 Methyl 2-[4-(3-cyanophenyl)phenyl]acetate](/img/structure/B7962959.png)
Methyl 2-[4-(3-cyanophenyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(3-cyanophenyl)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-cyanophenyl)phenyl]acetate typically involves the esterification of 2-[4-(3-cyanophenyl)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-[4-(3-cyanophenyl)phenyl]acetic acid+methanolacid catalystMethyl 2-[4-(3-cyanophenyl)phenyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(3-cyanophenyl)phenyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid for nitration, and halogens like bromine for halogenation.
Major Products Formed
Hydrolysis: 2-[4-(3-cyanophenyl)phenyl]acetic acid and methanol.
Reduction: Methyl 2-[4-(3-aminophenyl)phenyl]acetate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl 2-[4-(3-cyanophenyl)phenyl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural features.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(3-cyanophenyl)phenyl]acetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would require further experimental investigation to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[4-(4-cyanophenyl)phenyl]acetate
- Ethyl 2-[4-(3-cyanophenyl)phenyl]acetate
- Methyl 2-[4-(3-cyanophenyl)phenyl]propanoate
Uniqueness
Methyl 2-[4-(3-cyanophenyl)phenyl]acetate is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different physical and chemical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
Propriétés
IUPAC Name |
methyl 2-[4-(3-cyanophenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)10-12-5-7-14(8-6-12)15-4-2-3-13(9-15)11-17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTYMONUGUYMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-chloro-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7962922.png)









